5-Hydroxy-7-methyl-2-pentylchroman-4-one
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Overview
Description
5-Hydroxy-7-methyl-2-pentylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, making it a significant building block in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methyl-2-pentylchroman-4-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
The focus is on optimizing yield and cost-effectiveness, which may involve the use of alternative catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-methyl-2-pentylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted chromanones, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
5-Hydroxy-7-methyl-2-pentylchroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral activities.
Industry: Used in cosmetic formulations for skin and hair care.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methyl-2-pentylchroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. These actions contribute to its potential therapeutic effects in conditions like Alzheimer’s disease and cancer .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the hydroxyl and methyl groups but shares the core structure.
Taxifolin: A natural flavonoid with similar antioxidant properties.
Chromenone: Differs by the presence of a double bond between C-2 and C-3.
Uniqueness
5-Hydroxy-7-methyl-2-pentylchroman-4-one is unique due to its specific substituents, which confer distinct biological activities. Its hydroxyl and methyl groups enhance its antioxidant and antimicrobial properties, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
88879-94-1 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5-hydroxy-7-methyl-2-pentyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-6-11-9-13(17)15-12(16)7-10(2)8-14(15)18-11/h7-8,11,16H,3-6,9H2,1-2H3 |
InChI Key |
VKVRMHAUOQEJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)C2=C(C=C(C=C2O1)C)O |
Origin of Product |
United States |
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